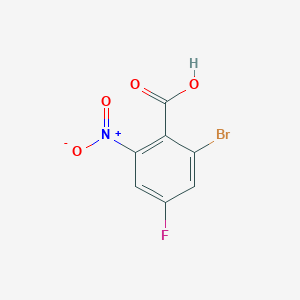

2-Bromo-4-fluoro-6-nitrobenzoic acid

Description

2-Bromo-4-fluoro-6-nitrobenzoic acid is a substituted benzoic acid derivative featuring bromo (Br), fluoro (F), and nitro (NO₂) groups at the 2-, 4-, and 6-positions, respectively.

Properties

IUPAC Name |

2-bromo-4-fluoro-6-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-4-1-3(9)2-5(10(13)14)6(4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJMLZYDLSUREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

2-Bromo-4-fluoro-6-nitrobenzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. A study highlighted its effectiveness against fungal pathogens, showcasing its potential as a biocontrol agent in agriculture . The compound's broad-spectrum activity makes it a candidate for developing new agricultural pesticides.

Agricultural Applications

The compound has shown promising results as an agricultural antibacterial agent, effectively inhibiting various plant pathogens. Its efficacy against weeds also suggests potential applications in herbicide development . The following table summarizes the fungicidal activity of 2-Bromo-4-fluoro-6-nitrobenzoic acid against several plant pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gaeumannomyces graminis | 30.35 mg/L |

| Apple decay pathogens | 3.18 mg/L |

| Citrus anthracnose | 4.34 mg/L |

| Chinese cabbage grey mold | 11.01 mg/L |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of 2-Bromo-4-fluoro-6-nitrobenzoic acid demonstrated its ability to inhibit the growth of Escherichia coli and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of related compounds, indicating superior efficacy .

Case Study 2: Agricultural Biocontrol

In agricultural settings, the compound was tested for its ability to control fungal infections in crops. Results showed that it effectively reduced the incidence of diseases such as apple decay and grey mold in Chinese cabbage, making it a viable candidate for further development as a biopesticide .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents on the benzene ring significantly alter physicochemical properties. Below is a comparative analysis of key analogs:

Crystallographic and Computational Tools

Programs like SHELXL (for crystal refinement) and ORTEP-3 (for graphical representation) are critical in characterizing such compounds. For instance, SHELXL’s robustness in handling high-resolution data aids in resolving nitro-group distortions in similar structures .

Industrial and Pharmaceutical Relevance

- Intermediates: Bromo-fluoro-nitrobenzoic acids serve as precursors to agrochemicals and API intermediates. For example, 4-[(2-bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid (CAS 426231-89-2) is utilized in custom synthesis for drug discovery .

Data Tables

Table 1: Key Physical Properties of Selected Analogs

Preparation Methods

Nitration Using Sulfuric Acid and Nitric Acid

The most common method involves nitrating 2-bromo-4-fluorobenzoic acid (CAS 1006-41-3) with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄). The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially entering the para position relative to the bromine atom.

Reaction Scheme :

Experimental Data :

Challenges :

Multi-Step Synthesis from Substituted Anilines

Diazotization-Bromination-Nitration Sequence

An alternative route starts with 4-fluoro-2-methylaniline , as described in patent CN111825531B:

Step 1: Diazotization Hydrolysis

4-Fluoro-2-methylaniline is diazotized with nitrosyl sulfuric acid (HSO₄NO) to form 4-fluoro-2-methylphenol.

Step 2: Bromination

The phenol intermediate undergoes bromination using bromine (Br₂) and hydrogen peroxide (H₂O₂) in dichloromethane or chloroform at −10°C to 5°C.

Step 3: Nitration

The resulting 2-bromo-4-fluoro-6-methylphenol is nitrated under acidic conditions to yield the final product.

Key Data :

Regioselectivity and Byproduct Analysis

Nitration Position Control

The ortho/para directing effects of bromine and fluorine dominate nitration outcomes:

Byproducts :

Industrial-Scale Optimization

Solvent and Catalyst Selection

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-4-fluoro-6-nitrobenzoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration of benzoic acid derivatives. For example, bromination of 4-fluoro-6-nitrobenzoic acid under controlled temperatures (0–5°C) using HBr/NaNO₂ in acidic media ensures regioselectivity. Purification via recrystallization or HPLC (High-Performance Liquid Chromatography) with ≥95.0% purity thresholds is critical . Optimizing stoichiometry and reaction time minimizes byproducts like di-brominated analogs.

Q. Which spectroscopic techniques are most reliable for characterizing 2-Bromo-4-fluoro-6-nitrobenzoic acid?

- Methodological Answer :

- NMR : and NMR confirm substitution patterns (e.g., aromatic proton splitting due to bromine/fluorine proximity).

- IR : Nitro (1530–1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) stretching frequencies validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS identifies isotopic signatures (e.g., / peaks) .

Q. What solvent systems are optimal for crystallization and X-ray diffraction studies?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) yields single crystals. For X-ray analysis, SHELXL refines structural parameters (bond lengths, angles), while ORTEP-III visualizes thermal ellipsoids to assess positional disorder .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Bromo-4-fluoro-6-nitrobenzoic acid in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key parameters include:

- Electrostatic Potential Maps : Identify electron-deficient sites (e.g., bromine as a leaving group).

- Frontier Molecular Orbitals : Predict regioselectivity in Suzuki-Miyaura couplings .

Q. How to resolve contradictions in crystallographic data for polymorphic forms of the compound?

- Methodological Answer : Use SHELXD for phase problem solutions in twinned crystals. Compare experimental vs. simulated PXRD (Powder X-ray Diffraction) patterns. Advanced refinement in SHELXL with TWIN/BASF commands accounts for pseudo-symmetry, while ORTEP-3 overlays multiple models to validate hydrogen-bonding networks .

Q. What strategies mitigate nitro group reduction during catalytic coupling reactions?

- Methodological Answer :

- Protection/Deprotection : Temporarily convert the nitro group to an amine using Pd/C/H₂, then re-oxidize post-coupling.

- Catalyst Selection : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to avoid reductive side reactions.

- Reaction Monitoring : In-situ FTIR tracks nitro group integrity .

Q. How to analyze degradation products under varying pH and thermal conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.